molecular formula C12H6ClN3O3S3 B2572842 5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 477280-62-9

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2572842
CAS No.: 477280-62-9
M. Wt: 371.83
InChI Key: OEZGYHNSPPTBOS-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex heterocyclic compound that incorporates both thiophene and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole ring through cyclization reactions and the introduction of the nitro group via nitration reactions. The final step usually involves the coupling of the thiazole and thiophene rings under specific conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions typically require controlled temperatures and the presence of catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can result in various functionalized derivatives.

Scientific Research Applications

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Tioconazole: An antifungal agent with a thiophene ring.

    Dorzolamide: A carbonic anhydrase inhibitor with a thiophene structure.

Uniqueness

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of a nitrothiophene and thiazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3O3S3/c13-10-2-1-8(22-10)11(17)15-12-14-7(5-21-12)9-3-6(4-20-9)16(18)19/h1-5H,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZGYHNSPPTBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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